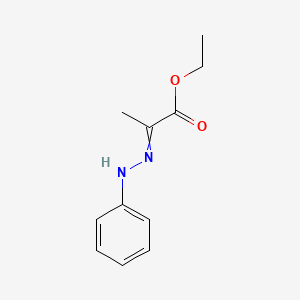

Ethyl 2-(2-phenylhydrazinylidene)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

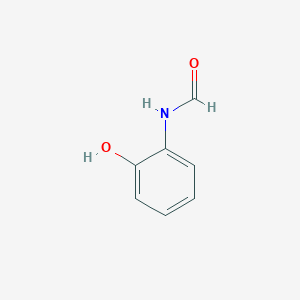

The molecular formula of Ethyl 2-(2-phenylhydrazinylidene)propanoate is C11H14N2O2. The InChI code is 1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,12-13H,2-3H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-(2-phenylhydrazinylidene)propanoate has a molecular weight of 206.24 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 5 . Its Exact Mass is 206.105527694 .科学的研究の応用

Binding Characteristics with Human Serum Albumin

Ethyl 2-(2-phenylhydrazinylidene)propanoate and related derivatives, such as thiosemicarbazones, have been synthesized and studied for their binding characteristics with human serum albumin (HSA). These compounds exhibit anticancer and antibacterial activities and are less toxic, making their pharmacokinetic mechanisms of significant interest. The binding dynamics to HSA were elaborated using various spectroscopy techniques and molecular modelling simulations, revealing insights into the hydrophobic interactions and hydrogen bonding that stabilize the interaction (Karthikeyan et al., 2016).

Application in Polymer Synthesis

The compound has been utilized in the synthesis of asymmetric difunctional initiators for the preparation of block copolymers via atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP). These polymers, containing tempo moiety as chain ends, were efficient initiators for SFRP of styrene, demonstrating the versatility of ethyl 2-(2-phenylhydrazinylidene)propanoate derivatives in materials science (Tunca et al., 2001).

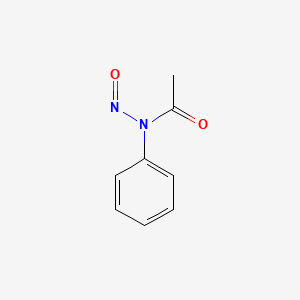

Discovery as Sortase A Transpeptidase Inhibitors

In the search for new classes of sortase A inhibitors to tackle Gram-positive pathogens, ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate was identified as a promising candidate. This discovery led to the generation of other analogues with varying substituents, showing potential in antibiofilm activity and serving as a basis for developing antivirulence strategies against various Staphylococcus strains (Maggio et al., 2016).

Safety and Hazards

作用機序

Target of Action

Ethyl 2-(2-phenylhydrazinylidene)propanoate has been identified as a potential inhibitor of the enzyme Sortase A . Sortase A is a transpeptidase enzyme that plays a crucial role in the virulence of gram-positive bacteria .

Mode of Action

The compound Ethyl 2-(2-phenylhydrazinylidene)propanoate interacts with Sortase A, inhibiting its function

Biochemical Pathways

The inhibition of Sortase A by Ethyl 2-(2-phenylhydrazinylidene)propanoate affects the biochemical pathways involved in the virulence of gram-positive bacteria . By inhibiting Sortase A, the compound disrupts the bacteria’s ability to adhere to host tissues, a key step in the infection process .

Pharmacokinetics

Its molecular weight (20624 g/mol) and physical form (solid) suggest that it may have good bioavailability .

Result of Action

The primary result of the action of Ethyl 2-(2-phenylhydrazinylidene)propanoate is the inhibition of Sortase A, leading to a reduction in the virulence of gram-positive bacteria . This could potentially make the bacteria more susceptible to the immune response or other treatments .

特性

IUPAC Name |

ethyl 2-(phenylhydrazinylidene)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHLGLQBPHEKMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298036 |

Source

|

| Record name | Ethyl 2-(2-phenylhydrazinylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-phenylhydrazinylidene)propanoate | |

CAS RN |

13732-33-7 |

Source

|

| Record name | Ethyl 2-(2-phenylhydrazinylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)

![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)